D2 Receptor Binding Affinity: Bromocriptine vs. Cabergoline and Pergolide
Bromocriptine exhibits moderate binding affinity for the dopamine D2 receptor. In a comparative binding panel, bromocriptine's Ki for D2 was 27 ± 9 nM, while cabergoline demonstrated higher affinity at 1 ± 0.2 nM and pergolide at 0.4 ± 0.03 nM [1]. This indicates that cabergoline and pergolide bind to the D2 receptor with approximately 27-fold and 67-fold higher affinity, respectively, than bromocriptine under these assay conditions.
| Evidence Dimension | D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 27 ± 9 nM |
| Comparator Or Baseline | Cabergoline: 1 ± 0.2 nM; Pergolide: 0.4 ± 0.03 nM |
| Quantified Difference | Cabergoline ~27-fold higher affinity; Pergolide ~67-fold higher affinity |
| Conditions | Radioligand binding assays using human recombinant dopamine D2 receptors. |
Why This Matters
Lower D2 affinity may translate to a distinct clinical efficacy and side-effect profile compared to high-affinity agonists like cabergoline, influencing dosing requirements and therapeutic window.
- [1] JPET. Receptor Binding Affinities of Drugs at Dopamine Receptors. Journal of Pharmacology and Experimental Therapeutics. View Source
